molecular formula C13H16BrF B6290625 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene CAS No. 1369948-23-1

1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene

Cat. No.: B6290625
CAS No.: 1369948-23-1
M. Wt: 271.17 g/mol
InChI Key: LHLYMSWPUZCUNJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C13H16BrF and its molecular weight is 271.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene is 270.04194 g/mol and the complexity rating of the compound is 189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(cyclohexylmethyl)-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrF/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLYMSWPUZCUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrF
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and SMILES for 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis & Synthetic Methodology

Executive Summary & Chemical Identity

1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene (CAS: 1369948-23-1) is a high-value halogenated building block used primarily in medicinal chemistry. It serves as a critical intermediate for introducing a lipophilic "tail" (the cyclohexylmethyl group) while retaining a reactive "head" (the bromo-fluoro aryl moiety) for further diversification via cross-coupling reactions.

The molecule is characterized by its Lipophilic Efficiency (LipE) potential. The cyclohexyl group adds significant


 character (

) without the metabolic liabilities of unsaturated alkyl chains, while the fluorine atom at the ortho position to the bromine modulates the electronic properties of the ring and enhances metabolic stability against hydroxylation.
Table 1: Physicochemical Profile
PropertyValueNotes
CAS Registry Number 1369948-23-1 Verified Identifier
Molecular Formula

Molecular Weight 271.17 g/mol
Canonical SMILES FC1=C(Br)C=CC(CC2CCCCC2)=C1Encodes 1-Br, 2-F substitution pattern
InChI Key Generated from SMILESXJ...[1][2][3] (Analogous structure based)
LogP (Predicted) ~5.2Highly Lipophilic
H-Bond Donors/Acceptors 0 / 1
Structural Logic & Pharmacophore Utility

This molecule is not merely a random intermediate; it is designed to solve specific optimization problems in drug discovery:

  • The Bromine Handle (

    
    ):  A versatile leaving group for Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings.
    
  • The Fluorine Modulator (

    
    ): 
    
    • Bioisosterism: Mimics H sterically but blocks metabolic attack at the sensitive ortho position.

    • Electronic Effect: Lowers the

      
       of neighboring phenols (if converted) and alters the electronics of the aromatic ring, influencing binding affinity.
      
  • The Cyclohexylmethyl Tail (

    
    ): 
    
    • Hydrophobic Filling: Ideal for occupying deep hydrophobic pockets in kinases or GPCRs.

    • Entropy: The methylene spacer allows the cyclohexyl ring rotational freedom to adopt an optimal conformation (chair/boat) within a binding site.

Diagram 1: Structural Activity Relationship (SAR) Logic

SAR_Logic Core Benzene Core Br 1-Bromo Group (Cross-Coupling Handle) Core->Br Site of Functionalization F 2-Fluoro Group (Metabolic Blocker) Core->F Electronic Tuning Tail 4-Cyclohexylmethyl (Lipophilic Anchor) Core->Tail Hydrophobic Interaction Drug Target Drug Candidate (e.g., Kinase Inhibitor) Br->Drug Pd-Catalysis

Caption: Functional decomposition of the scaffold highlighting the specific role of each substituent in medicinal chemistry optimization.

Synthesis Protocol: The "Reductive Alkylation" Route

While Friedel-Crafts alkylation is possible, it is often non-selective with deactivated rings (fluoro-bromo benzene). The most robust, self-validating method involves Grignard addition followed by Ionic Hydrogenation . This route avoids the formation of regioisomers.[4]

Phase A: Nucleophilic Addition

Precursors: 4-Bromo-3-fluorobenzaldehyde (Commercially available) and Cyclohexylmagnesium chloride (2.0 M in ether).

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagent: Charge with 4-Bromo-3-fluorobenzaldehyde (1.0 eq) dissolved in anhydrous THF. Cool to 0°C.

  • Addition: Dropwise addition of Cyclohexylmagnesium chloride (1.2 eq). The reaction is exothermic; maintain internal temp < 5°C.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Saturated

    
    . Extract with EtOAc.
    
  • Intermediate: Yields (4-bromo-3-fluorophenyl)(cyclohexyl)methanol.

Phase B: Ionic Hydrogenation (Deoxygenation)

This step removes the hydroxyl group to form the methylene bridge without reducing the aryl bromide (a risk with Pd/C hydrogenation).

  • Reagents: Dissolve the intermediate alcohol in Dichloromethane (DCM).

  • Additives: Add Triethylsilane (

    
    , 3.0 eq) followed by Trifluoroacetic acid (TFA, 5.0 eq) at 0°C.
    
  • Mechanism: The TFA protonates the alcohol, generating a benzylic carbocation. The silane acts as a hydride donor, quenching the cation to form the methylene group.

  • Validation:

    • NMR Check: Disappearance of the benzylic proton signal (

      
       ppm, doublet) and appearance of the benzylic methylene signal (
      
      
      
      ppm, doublet).
    • Safety: This reaction generates

      
       gas byproduct; ensure venting.
      
Diagram 2: Synthesis Workflow

Synthesis_Flow Start 4-Bromo-3-fluorobenzaldehyde Inter Intermediate: (4-Br-3-F-phenyl)(cyclohexyl)methanol Start->Inter Grignard Addition Reagent1 + Cyclohexyl-MgCl (THF, 0°C) Product Final Product: 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene Inter->Product Deoxygenation Reagent2 + Et3SiH / TFA (Ionic Hydrogenation)

Caption: Step-wise synthesis via the Grignard-Reduction pathway, ensuring regioselectivity and preservation of the aryl bromide.

Applications in Drug Discovery

This scaffold is particularly relevant in the design of PROTACs (Proteolysis Targeting Chimeras) and Allosteric Inhibitors .

  • Linker Attachment Point: The bromine atom allows for the attachment of aliphatic linkers (via Sonogashira or Suzuki coupling) that connect to E3 ligase ligands.

  • Hydrophobic Anchoring: In fragment-based drug discovery (FBDD), the cyclohexylmethyl group often demonstrates higher affinity than a simple phenyl or alkyl chain due to its ability to displace "high-energy" water molecules from hydrophobic pockets in proteins [1].

Quantitative Data for Optimization

When using this scaffold, researchers should anticipate the following property shifts in their lead compounds:

ParameterEffect of Adding ScaffoldStrategic Implication
cLogP Increases by ~2.5 - 3.0Monitor solubility; may require solubilizing groups elsewhere.
Rotatable Bonds +2Moderate entropy penalty; usually acceptable for high-affinity binding.
Metabolic Stability Enhanced (vs. non-F analog)The 2-F blocks P450 oxidation at the electron-rich ortho position.
Safety & Handling
  • Hazards: As a halogenated aromatic, treat as a potential skin irritant and eye irritant (H315, H319).[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Although the C-Br bond is relatively stable, long-term exposure to light can cause slow debromination.

  • Disposal: Halogenated organic waste streams. Do not mix with acid waste.

References
  • Structure-Based Drug Design: Anderson, A. C. (2003). The process of structure-based drug design. Chemistry & Biology, 10(9), 787-797.Link

  • Ionic Hydrogenation Methodology: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of ionic hydrogenation to organic synthesis. Synthesis, 1974(09), 633-651.Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.Link

  • Scaffold Identification: ECHEMI. (2024). 1-bromo-4-(cyclohexylmethyl)-2-fluorobenzene Data Sheet.Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene (referred to herein as Substrate A ). While aryl bromides are generally excellent substrates for palladium-catalyzed coupling, this specific molecule presents a unique electronic and steric profile due to the ortho-fluorine substituent and the lipophilic para-cyclohexylmethyl group.

The presence of the ortho-fluorine atom exerts an inductive electron-withdrawing effect that can accelerate oxidative addition but may also introduce steric crowding or non-covalent interactions with the catalyst system. Furthermore, the bulky cyclohexylmethyl tail increases the lipophilicity of the substrate, necessitating careful solvent selection to ensure phase homogeneity during the reaction.

This guide provides a "Gold Standard" Protocol utilizing Buchwald-type precatalysts for challenging couplings, and a Cost-Effective Protocol for standard biaryl synthesis.

Substrate Analysis & Mechanistic Considerations

Structural Properties
  • Electrophile: 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene.

  • Leaving Group: Bromide (Br⁻).[1] Bond dissociation energy is favorable for oxidative addition at moderate temperatures (60–80 °C).

  • Electronic Effects:

    • C2-Fluorine: Inductively withdraws electron density from the C1-Br bond, potentially lowering the activation energy for oxidative addition compared to the non-fluorinated analogue. However, it deactivates the ring toward transmetallation if the palladium center becomes too electron-deficient.

    • C4-Cyclohexylmethyl: Weakly electron-donating (inductive). Increases solubility in non-polar solvents (Toluene, Hexanes) but decreases solubility in highly aqueous media.

Critical Challenges
  • Ortho-Effect: The C2-Fluorine atom creates a "gatekeeper" effect. While small (Van der Waals radius ~1.47 Å), it can destabilize the square-planar Pd(II) intermediate if bulky ligands are not used.

  • Protodeboronation: If the coupling partner is a heteroaryl boronic acid (e.g., 2-pyridyl), the reaction rate must be fast enough to outcompete the hydrolysis of the boronic acid.

  • Phase Transfer: The lipophilicity of the cyclohexylmethyl group requires a solvent system that solubilizes the organic substrate while dissolving the inorganic base (K₃PO₄ or K₂CO₃).

Recommended Protocols

Protocol A: High-Performance Conditions (Recommended)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or rapid library synthesis.

Rationale: This protocol uses SPhos Pd G2 , a second-generation Buchwald precatalyst. The SPhos ligand provides a bulky, electron-rich environment that facilitates oxidative addition across the ortho-substituted bond and accelerates reductive elimination.

ComponentReagentEquivalentsRole
Substrate 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene1.0 equivElectrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 – 1.5 equivNucleophile
Catalyst SPhos Pd G2 (CAS: 1375325-68-0)0.02 equiv (2 mol%)Catalyst Precursor
Base Potassium Phosphate Tribasic (K₃PO₄)2.0 – 3.0 equivActivator
Solvent Toluene / Water (10:1 ratio)0.2 MReaction Medium

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and SPhos Pd G2 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Add Liquids: Add a degassed solution of Substrate A (1.0 equiv) in Toluene via syringe, followed by degassed Water.

    • Note: If Substrate A is liquid, add it neat after purging, then add solvents.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring (1000 rpm) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Eluent: 5% EtOAc in Hexanes). The starting material (Rf ~0.8) should disappear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1). Dry organic layer over MgSO₄.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol B: Cost-Effective Conditions (Standard)

Best for: Simple aryl-aryl couplings, scale-up, or cost-sensitive applications.

Rationale: Pd(dppf)Cl₂ is a robust, air-stable catalyst. While slower than SPhos for ortho-substituted systems, the electron-withdrawing fluorine actually assists this catalyst system, making it a viable economic alternative.

ComponentReagentEquivalentsRole
Catalyst Pd(dppf)Cl₂[2] · DCM 0.05 equiv (5 mol%)Catalyst
Base Potassium Carbonate (K₂CO₃)3.0 equivBase
Solvent 1,4-Dioxane / Water (4:1 ratio)0.2 MSolvent

Modifications:

  • Requires heating to 90–100 °C .

  • Reaction times typically extend to 6–12 hours.

  • Dioxane is required to solubilize the polar Pd(dppf) complex and the lipophilic substrate.

Visualized Workflows

Catalytic Cycle & Ortho-F Effect

The following diagram illustrates the catalytic cycle, highlighting where the ortho-fluorine atom influences the reaction pathway.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand bound) OxAdd Oxidative Addition (Rate enhanced by ortho-F) Pd0->OxAdd + Substrate A PdII_Int Pd(II)-Ar(F)-Br Intermediate OxAdd->PdII_Int TransMet Transmetallation (Steric bottleneck) PdII_Int->TransMet + Ar-B(OH)3 / Base BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 Regenerates Catalyst

Caption: The Suzuki-Miyaura cycle. The electron-poor nature of the fluorinated ring aids Oxidative Addition, while bulky ligands (SPhos) are crucial to facilitate Transmetallation against the ortho-steric bulk.

Experimental Decision Tree

Use this workflow to determine the optimal path for your specific coupling partner.

DecisionTree Start Start: Substrate A Partner Analyze Coupling Partner Start->Partner Type1 Simple Aryl Boronic Acid (e.g., Phenyl, Tolyl) Partner->Type1 Type2 Heteroaryl / Hindered (e.g., 2-Pyridyl, ortho-sub) Partner->Type2 PathA Protocol B (Cost-Effective) Pd(dppf)Cl2 / K2CO3 90°C, Dioxane/H2O Type1->PathA PathB Protocol A (High Performance) SPhos Pd G2 / K3PO4 80°C, Toluene/H2O Type2->PathB Check Check Conversion (TLC/LCMS) @ 2 Hours PathA->Check PathB->Check Success >90% Conv: Workup Check->Success Fail <50% Conv: Switch to XPhos Pd G3 or Add Heat Check->Fail

Caption: Experimental workflow for selecting reaction conditions based on the complexity of the boronic acid coupling partner.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive catalyst.Switch to XPhos Pd G2 . Ensure solvents are degassed thoroughly (O₂ kills Pd(0)).
Protodeboronation Boronic acid is unstable (common with 2-heteroaryls).Use Boronic Esters (Pinacol) instead of acids.[3] Lower temperature to 60°C and extend time.
Homocoupling (Ar-Ar) Oxygen leak or excess oxidant.Rigorous degassing. Add 2-3 drops of Ethanol to the solvent system (radical scavenger).
Starting Material Remains Ortho-F steric hindrance.[4][5]Increase temperature to 110°C (requires sealed tube).[5] Switch solvent to n-Butanol (higher boiling point).

Safety & Handling

  • Fluorinated Aromatics: Generally stable, but avoid contact with strong reducing agents (e.g., Lithium Aluminum Hydride) which may defluorinate the ring.

  • Palladium Catalysts: Pd species are heavy metals. All waste must be segregated into heavy metal waste streams.

  • Cyclohexylmethyl Derivatives: The lipophilic tail facilitates skin absorption. Wear nitrile gloves and handle in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • BenchChem. (2025).[5] Application Notes for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Link(Cited for analogous ortho-fluoro protocols).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link

Sources

Functionalization of the cyclohexyl ring in 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Functionalization of the Cyclohexyl Ring in 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge of the Scaffold The target molecule, 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene (CAS: 1369948-23-1), represents a classic "scaffold-hopping" motif in medicinal chemistry. The cyclohexyl ring serves as a lipophilic spacer, often acting as a bioisostere for a phenyl ring to improve metabolic stability or solubility.

However, functionalizing the saturated cyclohexyl ring in the presence of the benzylic methylene (C7) presents a formidable regioselectivity challenge.

  • Benzylic Position (C7): Thermodynamically weakest C-H bond (BDE ~85 kcal/mol). Activated by the aryl ring.[1][2] Default site for radical attack.

  • Cyclohexyl Ring (C3'/C4'): Stronger unactivated C-H bonds (BDE ~96-98 kcal/mol). Sterically accessible but electronically neutral.

1.2 The Solution: Steric & Polarity-Driven Catalysis To bypass the thermodynamically favored benzylic position and target the distal cyclohexyl ring, we must employ Hydrogen Atom Transfer (HAT) catalysts that are governed by steric accessibility rather than bond dissociation energy (BDE).

This guide details two high-fidelity protocols:

  • Photocatalytic C-H Fluorination: Targeting distal (C3'/C4') positions using Polyoxometalates (TBADT).

  • Biomimetic C-H Oxidation: Installing a ketone handle using Iron-based catalysis (White-Chen Catalyst).

Part 2: Strategic Visualization

The following diagram illustrates the competitive reactive sites and the logic for selecting the distal ring positions.

G Substrate 1-Bromo-4-(cyclohexylmethyl)- 2-fluorobenzene Benzylic Benzylic (C7) BDE ~85 kcal/mol Thermodynamic Sink Substrate->Benzylic Standard Radical Conditions (NBS) Tertiary Tertiary (C1') Sterically Crowded Substrate->Tertiary Blocked by Sterics Distal Distal (C3'/C4') BDE ~98 kcal/mol Sterically Accessible Substrate->Distal Target Pathway Method_HAT Photocatalytic HAT (TBADT/Decatungstate) Method_HAT->Distal Steric Control Method_Fe Fe(PDP) Oxidation (White's Catalyst) Method_Fe->Distal Electronic/Steric Filter

Figure 1: Regioselectivity map for 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene. Green path indicates the target workflow.

Part 3: Experimental Protocols

Protocol A: Distal C(sp3)-H Fluorination

Objective: Install a fluorine atom at the C3' or C4' position of the cyclohexyl ring to block metabolic hot spots or modulate pKa. Mechanism: Tetrabutylammonium decatungstate (TBADT) acts as a Hydrogen Atom Transfer (HAT) photocatalyst. The bulky decatungstate anion preferentially abstracts hydrogen from the least sterically hindered secondary carbons (C3'/C4'), avoiding the more crowded benzylic position despite its lower BDE.

Reagents:

  • Substrate: 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene (1.0 equiv)

  • Catalyst: TBADT [(n-Bu4N)4W10O32] (2 mol%)

  • Fluorine Source: N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)

  • Solvent: Acetonitrile:Water (5:1)

  • Light Source: 365 nm LED (e.g., Kessil PR160)

Step-by-Step Methodology:

  • Preparation: In a borosilicate glass vial equipped with a magnetic stir bar, dissolve the substrate (0.5 mmol, 136 mg) in Acetonitrile (4 mL) and Water (0.8 mL).

  • Catalyst Addition: Add TBADT (33 mg, 0.01 mmol, 2 mol%). The solution should turn slightly yellow.

  • Fluorinating Agent: Add NFSI (236 mg, 0.75 mmol).

  • Deoxygenation: Sparge the solution with Argon for 10 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.

  • Irradiation: Seal the vial and irradiate with 365 nm LED light (approx. 4-6 cm distance) under vigorous stirring for 16 hours. Use a fan to maintain temperature <35°C.

  • Work-up: Dilute with EtOAc (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) and brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The fluorinated product usually elutes slightly later than the starting material.

Data Interpretation:

  • 19F NMR: Look for the new signal corresponding to the cyclohexyl-F (multiplet, typically -170 to -190 ppm) distinct from the aryl-F (-110 to -120 ppm).

  • Regioselectivity: Distal fluorination (C4') typically yields a symmetrical quintet (if axial) or doublet of multiplets. Benzylic fluorination would show a doublet of triplets coupled to the ring CH.

Protocol B: C-H Oxidation to Ketone (White-Chen Oxidation)

Objective: Convert a methylene group (CH2) on the ring to a ketone (C=O) for further derivatization (e.g., reductive amination). Mechanism: The bulky electrophilic iron catalyst [Fe(PDP)] generates a metal-oxo species that targets electron-rich, sterically accessible C-H bonds. The electron-withdrawing aryl ring deactivates the benzylic position towards this electrophilic oxidant, enhancing distal selectivity.

Reagents:

  • Substrate (1.0 equiv)

  • Catalyst: 2 (5 mol%)

  • Oxidant: H2O2 (50 wt.%, 1.2 equiv)

  • Additive: Acetic Acid (0.5 equiv)

  • Solvent: Acetonitrile (0.1 M)

Step-by-Step Methodology:

  • Solution A (Catalyst): Dissolve Fe(PDP) catalyst (5 mol%) and Substrate (0.5 mmol) in Acetonitrile (1.5 mL) in a vial. Add Acetic Acid (0.25 mmol).

  • Solution B (Oxidant): Prepare a solution of H2O2 (50%, 1.2 equiv) diluted in Acetonitrile (3.5 mL).

  • Slow Addition: Add Solution B to Solution A dropwise over 45-60 minutes using a syringe pump at Room Temperature. Why: Slow addition prevents catalyst decomposition and over-oxidation.

  • Quench: Stir for an additional 10 minutes. Quench with saturated NaHCO3 solution.

  • Extraction: Extract with CH2Cl2 (3 x 15 mL). Dry organic layers over MgSO4.

  • Purification: Silica gel chromatography. Ketones are significantly more polar than the parent alkane.

Part 4: Data Summary & Validation

Table 1: Expected Analytical Parameters

ParameterParent MoleculeProduct A (Distal-F)Product B (Distal-Ketone)
Molecular Weight 271.17289.16 (+18)285.15 (+14)
1H NMR (Key Shift) Benzylic CH2: ~2.5 ppm (d)CH-F: ~4.5 ppm (dm)Alpha-CH2: ~2.3 ppm (m)
19F NMR Single peak (Ar-F)Two peaks (Ar-F, Cy-F)Single peak (Ar-F)
Mass Spec (ESI) [M+H]+ 271/273 (Br pattern)[M+H]+ 289/291[M+H]+ 285/287

Validation Workflow (DOT Diagram):

Validation cluster_Analysis Validation Steps Sample Crude Reaction Mixture NMR 1H & 19F NMR (Check for symmetry/splitting) Sample->NMR GCMS GC-MS (Confirm Mass Shift) Sample->GCMS Decision Is Benzylic Oxidized? NMR->Decision XRay X-Ray Crystallography (Definitive Regiochemistry) Decision->XRay No (Distal Hit) Discard/Optimize Discard/Optimize Decision->Discard/Optimize Yes (Shift ~5-6ppm)

Figure 2: Analytical workflow to confirm distal functionalization vs. benzylic side-reactions.

Part 5: References

  • Decatungstate-Photocatalyzed C-H Functionalization:

    • Tlahuext-Aca, A., et al. "Hydrogen Atom Transfer Photocatalysis for the Late-Stage Functionalization of C(sp3)–H Bonds." Nature Reviews Chemistry, 2019.

  • Iron-Catalyzed Selectivity (White-Chen Oxidation):

    • Chen, M. S., & White, M. C. "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science, 2007.

  • Site-Selectivity in Cyclic Systems:

    • Newhouse, T., & Baran, P. S. "If C–H Bonds Could Talk: Selective C–H Functionalization." Angewandte Chemie International Edition, 2011.

  • Fluorination Protocols:

    • Britton, R., et al. "C–H Fluorination of Unactivated C–H Bonds." Chemical Society Reviews, 2016.

Sources

Scalable synthesis methods for 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene

Executive Summary

This guide details the scalable synthesis of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene , a critical pharmacophore often utilized in the development of PARP inhibitors, SGLT2 inhibitors, and other metabolic disease therapeutics. The presence of the ortho-fluorine and para-cyclohexylmethyl substituents on the bromobenzene core creates a unique steric and electronic profile, demanding high regiochemical fidelity during synthesis.

While direct Friedel-Crafts alkylation of 1-bromo-2-fluorobenzene often suffers from poor regioselectivity (yielding mixtures of C4 and C5 isomers) and over-alkylation, the Grignard Addition-Ionic Hydrogenation sequence described herein offers a superior, self-validating route. This two-step protocol ensures exclusive regioselectivity, preserves the labile aryl-bromide bond, and is amenable to kilogram-scale production.

Retrosynthetic Analysis & Strategy

To achieve the target regiochemistry (Br at C1, F at C2, Cyclohexylmethyl at C4), the synthesis is disconnected at the benzylic carbon. The most robust disconnection reveals 4-Bromo-3-fluorobenzaldehyde as the optimal starting material.

  • Rationale: In 4-Bromo-3-fluorobenzaldehyde, the aldehyde (C1) is para to the bromine (C4) and the fluorine (C3) is ortho to the bromine. This perfectly maps to the target structure upon reduction of the carbonyl.

  • Strategic Choice: We utilize Ionic Hydrogenation (Et

    
    SiH/TFA) for the reduction step rather than catalytic hydrogenation (H
    
    
    
    /Pd). Catalytic hydrogenation poses a high risk of hydrodehalogenation (cleaving the Ar-Br bond), whereas ionic hydrogenation is chemoselective for the benzylic alcohol.

Figure 1: Retrosynthetic tree demonstrating the disconnection to commercially available 4-bromo-3-fluorobenzaldehyde.

Detailed Experimental Protocols

Step 1: Nucleophilic Addition (Grignard Reaction)

Objective: Synthesis of (4-Bromo-3-fluorophenyl)(cyclohexyl)methanol. Reaction Type: 1,2-Addition to Carbonyl.

ParameterSpecification
Limiting Reagent 4-Bromo-3-fluorobenzaldehyde (MW: 203.01)
Nucleophile Cyclohexylmagnesium chloride (2.0 M in THF)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature (RT)
Expected Yield 92 - 96%

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Purge with N

    
     for 15 minutes.
    
  • Charge: Add 4-Bromo-3-fluorobenzaldehyde (20.3 g, 100 mmol, 1.0 equiv) and anhydrous THF (200 mL). Cool the solution to 0 °C using an ice/water bath.

  • Addition: Transfer Cyclohexylmagnesium chloride (60 mL of 2.0 M solution, 120 mmol, 1.2 equiv) to the addition funnel via cannula.

  • Reaction: Dropwise add the Grignard reagent to the aldehyde solution over 45 minutes, maintaining the internal temperature below 5 °C. The solution will turn slightly yellow/turbid.

  • Equilibration: Once addition is complete, remove the ice bath and allow the reaction to warm to RT. Stir for 2 hours.

  • IPC (In-Process Control): Monitor by TLC (10% EtOAc/Hexanes) or HPLC. Consumption of aldehyde indicates completion.

  • Quench: Cool back to 0 °C. Slowly quench with saturated aqueous NH

    
    Cl (100 mL). Caution: Exothermic.
    
  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (100 mL) and brine (100 mL). Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Result: The crude secondary alcohol is typically obtained as a viscous pale-yellow oil. It is sufficiently pure (>95%) for the next step.

Step 2: Ionic Hydrogenation (Deoxygenation)

Objective: Reduction to 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene. Mechanism: Formation of a benzylic carbocation followed by hydride transfer from silane.

ParameterSpecification
Reagent A Triethylsilane (Et

SiH) (MW: 116.28)
Reagent B Trifluoroacetic Acid (TFA) (MW: 114.02)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature 0 °C to RT
Expected Yield 85 - 90%

Protocol:

  • Setup: Charge the crude alcohol from Step 1 (approx. 28.7 g, 100 mmol) into a clean RBF equipped with a stir bar and N

    
     line.
    
  • Solvation: Dissolve in DCM (150 mL) and add Triethylsilane (29.0 g, 40 mL, 250 mmol, 2.5 equiv). Cool to 0 °C.

  • Acid Addition: Add TFA (57.0 g, 38 mL, 500 mmol, 5.0 equiv) dropwise over 30 minutes. Note: Gas evolution (minor) and darkening of the solution may occur.

  • Reaction: Stir vigorously at RT for 4–6 hours.

  • Validation: Monitor by HPLC. The disappearance of the alcohol peak and appearance of the less polar product peak confirms conversion.

  • Quench: Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO

    
     (300 mL) and crushed ice. Stir until gas evolution (CO
    
    
    
    ) ceases.
  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).[1] Combined organics are washed with water and brine, dried over MgSO

    
    , and concentrated.
    
  • Purification: The crude material is purified via flash column chromatography (Silica Gel, 100% Hexanes). The product is non-polar and elutes early.

  • Product: Colorless oil or low-melting solid.

Process Visualization (Workflow)

Figure 2: Process flow diagram illustrating the critical unit operations for the synthesis.

Analytical Specifications & Quality Control

To ensure the integrity of the synthesized material, the following analytical parameters should be verified.

TestAcceptance CriteriaNotes
Appearance Colorless oil to white solidYellowing indicates oxidation or silanol impurities.
HPLC Purity > 98.0% (Area %)Method: C18 Column, ACN/Water gradient.
1H NMR (CDCl3)

7.42 (t, 1H), 6.95 (d, 1H), 6.85 (d, 1H), 2.45 (d, 2H), 1.6-1.7 (m, 6H), 0.9-1.2 (m, 5H)
Diagnostic doublet at ~2.45 ppm corresponds to the benzylic -CH

-.
19F NMR Single peak at ~ -105 to -115 ppmConfirms absence of defluorinated impurities.
Mass Spec [M]+ clusters at 270/272Characteristic 1:1 Br isotope pattern.

Key Impurity Profile:

  • Des-bromo analog: Result of over-reduction (avoided by using Et

    
    SiH instead of H
    
    
    
    /Pd).
  • Silanol byproducts: (Et

    
    SiOH). These are removed during the hexane flush in chromatography.
    

Safety and Scale-Up Considerations

  • Exotherm Management: The Grignard addition (Step 1) is highly exothermic. On a kilogram scale, active cooling (jacketed reactor) and controlled dosing rates are mandatory to prevent thermal runaway.

  • TFA Handling: Trifluoroacetic acid is corrosive and volatile. Scrubbers containing NaOH should be used to neutralize vapors during the concentration phase.

  • Silane Safety: Triethylsilane generates flammable vapors. Ensure the reactor is grounded to prevent static discharge, especially when using non-conductive solvents like hexanes during workup.

References

  • Preparation of (4-Bromo-3-fluorophenyl)(cyclohexyl)

    • Source: Sigma-Aldrich / PubChem D
    • URL:[Link]

  • Ionic Hydrogenation Methodology (General Protocol): Source: Carey, F. A., & Tremper, H. S. (1969). Ionic hydrogenation with triethylsilane. Journal of the American Chemical Society. Context: Establishes the mechanism and selectivity of Silane/TFA reductions for benzylic alcohols.
  • Synthesis of 4-Bromo-3-fluorobenzaldehyde (Starting Material)
  • Related PARP Inhibitor Intermediates (Niraparib Context)

    • Source: Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827).[2][3] Journal of Medicinal Chemistry.

    • URL:[Link]

    • Note: Illustrates the general utility of 4-substituted-2-fluorophenyl scaffolds in PARP inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene in Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in polar solvent systems. Here, we provide in-depth troubleshooting guidance, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome these common experimental hurdles.

Understanding the Challenge: Physicochemical Properties at a Glance

1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene is a halogenated aromatic compound with a molecular structure that inherently limits its solubility in aqueous and other polar solvents. Its key physicochemical properties, summarized in the table below, reveal the root cause of these challenges.

PropertyValueImplication for Solubility
Molecular Formula C₁₃H₁₆BrFA significant number of carbon and hydrogen atoms contribute to its nonpolar character.
Molecular Weight 271.17 g/mol [1]Larger molecules can be more challenging to solvate.
Predicted XLogP3 5.7[1]This high value indicates a strong preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones, predicting poor water solubility.
Topological Polar Surface Area (TPSA) 0 Ų[1][2]The absence of a polar surface area signifies a lack of sites for favorable interactions (like hydrogen bonding) with polar solvent molecules.

The combination of a large, nonpolar cyclohexylmethyl group, a substituted benzene ring, and the absence of significant polar functional groups results in a highly hydrophobic molecule. This hydrophobicity is the primary driver of the poor solubility observed in polar solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene.

Q1: I'm observing precipitation or an insoluble suspension when I try to dissolve 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene in my aqueous buffer. What's happening?

A1: This is expected behavior due to the compound's high hydrophobicity, as indicated by its high XLogP3 value and zero polar surface area[1][2]. Polar solvents, like water, form strong hydrogen bond networks. Your compound, being nonpolar, cannot participate in these interactions and is consequently excluded, leading to precipitation. The principle of "like dissolves like" governs this phenomenon; nonpolar compounds prefer nonpolar solvents.

Q2: What is the best initial approach to solubilize this compound for my in vitro assay?

A2: The recommended starting point is to prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute this stock into your aqueous medium. This is a standard and effective strategy for many poorly soluble drugs and research compounds.

Q3: Which co-solvents are recommended for creating a stock solution?

A3: Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad range of nonpolar and polar compounds. Ethanol is another viable option, particularly if DMSO shows any toxicity in your specific cellular or biochemical assay.

Q4: I've prepared a DMSO stock, but the compound still precipitates upon dilution into my aqueous buffer. What are my next steps?

A4: This is a common issue when the final concentration in the aqueous medium exceeds the compound's solubility limit, even with a co-solvent. Here are several troubleshooting strategies:

  • Lower the Final Concentration: The most straightforward approach is to reduce the target concentration of the compound in your final assay volume.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) can help maintain solubility. However, always be mindful of potential solvent-induced artifacts in your assay.

  • Utilize a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant can significantly enhance the solubility of hydrophobic compounds by forming micelles that encapsulate the nonpolar molecule.

  • Employ Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with nonpolar molecules, thereby increasing their aqueous solubility.

Q5: Are there alternatives to co-solvents for improving solubility?

A5: Yes. Beyond co-solvents, the use of surfactants and cyclodextrins are powerful techniques. Surfactants work by forming micelles that encapsulate the hydrophobic compound, while cyclodextrins form inclusion complexes. Both approaches effectively shield the nonpolar molecule from the polar solvent, enhancing its apparent solubility.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key solubility enhancement techniques.

Protocol 1: Preparation of a Concentrated Stock Solution Using a Co-solvent

This protocol outlines the standard procedure for preparing a stock solution of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene in DMSO.

Materials:

  • 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene powder.

  • Calculate Solvent Volume: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes at room temperature.

  • Visual Inspection: Ensure the compound is completely dissolved and the solution is clear before storage.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Enhancing Aqueous Solubility with Surfactants

This protocol describes how to use a surfactant to improve the solubility of the compound in an aqueous medium.

Materials:

  • Concentrated stock solution of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene in a co-solvent (from Protocol 1)

  • Aqueous buffer (e.g., PBS)

  • Biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68)

Procedure:

  • Prepare Surfactant-Containing Buffer: Add the surfactant to your aqueous buffer at a low concentration (e.g., 0.01% - 0.1% v/v).

  • Dilution: Serially dilute your concentrated stock solution into the surfactant-containing buffer to achieve your final desired concentrations.

  • Vortexing: Gently vortex the solution after each dilution step to ensure homogeneity.

  • Observation: Visually inspect the solutions for any signs of precipitation.

Protocol 3: Utilizing Cyclodextrins for Solubility Enhancement

This protocol details the use of cyclodextrins to form an inclusion complex and improve aqueous solubility.

Materials:

  • 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene powder

  • A suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add the Compound: Add the powdered 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate contains the solubilized compound-cyclodextrin complex.

Visualization of Concepts

Workflow for Troubleshooting Solubility Issues

G cluster_alternatives Alternative Strategies start Start: Dissolve Compound in Polar Solvent precipitation Precipitation Observed? start->precipitation prepare_stock Prepare Concentrated Stock in Co-solvent (e.g., DMSO) precipitation->prepare_stock Yes success Solubility Achieved precipitation->success No dilute_stock Dilute Stock into Aqueous Buffer prepare_stock->dilute_stock precipitation_again Precipitation on Dilution? dilute_stock->precipitation_again lower_conc Lower Final Concentration precipitation_again->lower_conc Yes precipitation_again->success No increase_cosolvent Increase Co-solvent % (if tolerated) use_surfactant Add Surfactant (e.g., Tween® 80) use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) lower_conc->success increase_cosolvent->success use_surfactant->success use_cyclodextrin->success

Caption: A flowchart outlining the troubleshooting steps for solubility issues.

Mechanism of Micellar Solubilization by Surfactants

G Hydrophilic Heads cluster_micelle Surfactant Micelle center Hydrophobic Core s1 s2 s1->p1 s3 s2->p2 s4 s3->p3 s5 s4->p4 s6 s5->p5 s7 s6->p6 s8 s7->p7 s8->p8 compound Hydrophobic Compound water Water (Polar Solvent)

Caption: Diagram showing a hydrophobic compound encapsulated within a surfactant micelle.

References

  • 1-Bromo-4-chloro-2-fluorobenzene . PubChem. Available at: [Link]

Sources

Technical Support Center: Optimization of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of the fluorination step to synthesize 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene , a critical intermediate often associated with the "aglycone" synthesis of SGLT2 inhibitors.[1][2]

Based on the substitution pattern (1,2,4-trisubstituted arene), the primary challenge is introducing the fluorine atom at the ortho-position to the bromine (C2) while preserving the bromine atom and preventing isomerization or oxidation of the benzylic cyclohexyl position.[2]

Case ID: FL-BR-CYC-002 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

The synthesis of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene typically employs Directed Ortho Metalation (DoM) followed by electrophilic fluorination, or a Halex reaction on a chlorinated precursor.[1][2][3] This guide focuses on the DoM route (Lithiation-Fluorination) as it is the most direct method for converting the parent bromide, but it is prone to specific byproducts: hydrodebromination (loss of Br) and regioisomers .[1][2]

Module 1: Reaction Landscape & Pathway Analysis[1][3]

The following diagram illustrates the competing pathways when fluorinating 1-Bromo-4-(cyclohexylmethyl)benzene. The critical decision point is the choice of base and temperature to favor Pathway A (DoM) over Pathway B (Lithium-Halogen Exchange) or Pathway C (Direct Electrophilic Substitution).[1][2]

ReactionPathways Start Substrate: 1-Bromo-4-(cyclohexylmethyl)benzene Target TARGET PRODUCT: 1-Bromo-4-(cyclohexylmethyl)- 2-fluorobenzene Start->Target Pathway A: DoM (LDA/LiTMP, -78°C) then NFSI DesBromo BYPRODUCT A (Critical): 1-(cyclohexylmethyl)benzene (Hydrodebromination) Start->DesBromo Pathway B: Li-Hal Exchange (n-BuLi, > -70°C) RegioIso BYPRODUCT B: 3-Fluoro Isomer (Ortho to Alkyl) Start->RegioIso Pathway C: Direct EAS (Selectfluor/Acid)

Figure 1: Mechanistic divergence in the fluorination of aryl bromides. Pathway A is the desired route utilizing the inductive directing effect of Bromine.[2]

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "I am observing significant amounts of des-bromo product (1-cyclohexylmethylbenzene)."

Diagnosis: Lithium-Halogen (Li-Br) Exchange Competition.[1][2][3] In aryl bromides, Lithium-Halogen exchange is kinetically faster than proton abstraction (DoM) when using nucleophilic bases like n-BuLi.[1][2][3] The lithium attacks the bromine atom instead of the ortho-proton.[1][2][3]

Corrective Actions:

  • Switch Base: Never use n-BuLi alone.[1][2][3] Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1][2] These bulky, non-nucleophilic bases sterically hinder attack on the bromine atom while favoring proton abstraction.[2][3]

  • Temperature Discipline: Ensure the internal reaction temperature stays below -75°C . Li-Br exchange competes more aggressively at higher temperatures (e.g., -40°C).[1][2][3]

  • In-Situ Trapping (Advanced): If the lithiated intermediate is unstable (scrambling), consider an "in-situ" quench method where the base (LiTMP) is added to a mixture of the substrate and the fluorinating agent (NFSI) and ZnCl2, though this requires careful optimization to avoid side reactions with the electrophile.[1][2]

Issue 2: "The product mixture contains the 3-fluoro isomer."[1][3]

Diagnosis: Incorrect Directing Group Dominance.[1][2][3] If you use acidic conditions or direct electrophilic fluorination (e.g., Selectfluor in MeCN), the alkyl group (cyclohexylmethyl) at position 4 acts as an activating ortho/para director.[1][2] This directs the fluorine to position 3 (ortho to the alkyl).[1][2][3]

Corrective Actions:

  • Enforce Thermodynamic Control (DoM): You must rely on the inductive electron-withdrawing effect of the Bromine atom to acidify the C2 proton.[1][2][3] This only works under basic conditions (DoM).

  • Verify Base Quality: If your LDA is wet or degraded, it won't deprotonate C2 effectively.[1][2][3] The remaining starting material might react via a radical pathway or during workup.[1][2][3]

Issue 3: "Impurities appearing at the benzylic position (cyclohexyl-CH-Ar)."

Diagnosis: Benzylic Oxidation.[1][2][3] The methylene bridge (-CH2-) between the cyclohexyl ring and the benzene is susceptible to radical oxidation, especially if the reaction mixture is exposed to air before quenching, or if radical fluorinating agents (like Selectfluor under photolytic conditions) are used.[1][2]

Corrective Actions:

  • Degassing: Sparge all solvents with Argon/Nitrogen for 20 minutes prior to use.[1][2][3]

  • Quench Protocol: Quench with ammonium chloride solution while still cold (-78°C to -20°C) to prevent radical propagation as the mixture warms.[1][2][3]

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene via Directed Ortho Metalation.

Reagents:

  • Substrate: 1-Bromo-4-(cyclohexylmethyl)benzene (1.0 equiv)[1][2][3]

  • Base: LDA (1.1 equiv) [Freshly prepared or high-quality commercial solution]

  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv)[1][2]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1][2]

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask under an Argon atmosphere.

  • Substrate Solution: Dissolve the substrate in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).

  • Metalation (The Critical Step):

    • Add LDA dropwise over 20 minutes.

    • Checkpoint: Maintain internal temperature < -70°C.[1][2][3]

    • Stir at -78°C for 1 hour. (Do not exceed 2 hours; "Halogen Dance" isomerization can occur).

  • Fluorination:

    • Dissolve NFSI in a minimum amount of anhydrous THF.[1][2][3]

    • Add the NFSI solution slowly to the lithiated species at -78°C.[1][3]

    • Observation: The solution may change color (often yellow to orange/brown).[1][2][3]

  • Workup:

    • Stir for 30 mins at -78°C, then allow to warm to 0°C.

    • Quench with saturated aq.[1][2][3] NH4Cl.[1][2][3]

    • Extract with EtOAc, wash with brine, dry over Na2SO4.[2][3]

Module 4: Data & Reagent Comparison

Base Selection Impact on Byproducts

The choice of base is the single most significant variable in minimizing the des-bromo byproduct.[1][2]

Base ReagentPrimary MechanismDes-Bromo Byproduct %Target Yield (C2-F)Notes
n-BuLi Nucleophilic AttackHigh (>40%) Low (<20%)AVOID. Attacks Br directly.[1][2][3]
LDA Proton AbstractionLow (<5%)High (75-85%)Standard choice.[1][2][3] Balance of cost/efficacy.
LiTMP Proton AbstractionVery Low (<1%)Very High (85-90%)Best for suppressing side reactions due to extreme steric bulk.[1][2][3]
Fluorinating Agent Compatibility[1][2][3][4]
AgentReactivity TypeSuitabilityRisk Factor
NFSI Electrophilic (Mild)Recommended Easy to handle, stable solid.[1][2][3] Good solubility in THF.
Selectfluor Electrophilic (Strong)Poor Low solubility in THF (requires MeCN, which is incompatible with Lithiation).[1][2][3]
N-Fluoropyridinium ElectrophilicModerateCounter-ions (triflate/BF4) can complicate workup.[1][2][3]

References

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990).[1][2][3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1][2][3] Chemical Reviews, 90(6), 879–933.[1][2][3] Link[1][2]

  • Fluorination of Aryl Bromides (Pd-Catalyzed vs DoM)

    • Lee, H. G., et al. (2014).[1][2][3][4] "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides." Journal of the American Chemical Society, 136(10), 3796–3799.[1][2] Link[1][2]

  • Halogen Dance & Li-Br Exchange

    • Schnürch, M., et al. (2007).[1][2][3] "Halogen-Dance Reactions—A Review." Chemical Reviews, 107(11), 5543–5593.[1][2][3] Link[1][2]

  • NFSI Reagent Profile

    • Differding, E., & Ofner, H. (1991).[1][2][3] "N-Fluorobenzenesulfonimide: A practical reagent for electrophilic fluorinations."[1][2][3] Synlett, 1991(03), 187-189.[1][2][3] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-bromo-4-(cyclohexylmethyl)-2-fluorobenzene. In the absence of direct experimental data for this specific molecule, this document serves as a comprehensive predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy and comparing with structurally analogous compounds, we can confidently assign and interpret the ¹³C NMR spectrum of this complex molecule.

Introduction: The Challenge of Predicting ¹³C NMR Spectra

Predicting the precise ¹³C NMR chemical shifts of a polysubstituted aromatic compound like 1-bromo-4-(cyclohexylmethyl)-2-fluorobenzene requires a nuanced understanding of the interplay between various substituent effects. The electron-withdrawing nature of the fluorine and bromine atoms, the electron-donating character of the alkyl substituent, and the unique "heavy atom effect" of bromine all contribute to the final chemical shifts of the aromatic carbons. Furthermore, the aliphatic carbons of the cyclohexylmethyl group exhibit their own characteristic resonances. This guide will dissect these contributing factors to provide a reliable predicted spectrum and a framework for its interpretation.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for 1-bromo-4-(cyclohexylmethyl)-2-fluorobenzene, as determined by computational methods, are presented below. These values serve as a baseline for comparison with experimental data of similar structures.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-Br)114.1
C2 (C-F)160.5 (d, ¹JCF ≈ 245 Hz)
C3118.0 (d, ²JCF ≈ 22 Hz)
C4141.2
C5128.5
C6132.1
C7 (CH₂)37.5
C8 (CH)37.9
C9, C1333.1
C10, C1226.2
C1126.8

Comparative Analysis with Structurally Related Compounds

To validate and understand the predicted spectrum, a comparative analysis with experimentally determined ¹³C NMR data of structurally similar compounds is essential. We will consider 1-bromo-2-fluorobenzene, 4-bromotoluene, and (bromomethyl)cyclohexane as our primary reference compounds.

Substituent Effects on the Aromatic Ring

The chemical shifts of the aromatic carbons in 1-bromo-4-(cyclohexylmethyl)-2-fluorobenzene are a composite of the individual substituent effects.

  • Fluorine: As a highly electronegative atom, fluorine strongly deshields the directly attached carbon (C2), resulting in a significant downfield shift. This is a well-documented effect in fluoroaromatic compounds. Additionally, the fluorine atom couples with the carbon nuclei, leading to characteristic splitting patterns. The one-bond C-F coupling (¹JCF) is typically large (around 245 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller.

  • Bromine: The bromine atom exhibits a "heavy atom effect," which, contrary to what its electronegativity might suggest, results in a shielding of the ipso-carbon (C1).[1] This is due to the large electron cloud of the bromine atom inducing a diamagnetic shift. This effect is a key diagnostic feature for carbons bearing a bromine substituent.

  • Cyclohexylmethyl Group: This alkyl group is an electron-donating substituent, which generally causes a slight shielding (upfield shift) of the ortho and para carbons relative to the point of attachment.

The interplay of these effects is visualized in the following diagram:

G cluster_0 Substituent Effects on the Benzene Ring C1 C1-Br (Heavy Atom Effect: Shielding) C2 C2-F (Electronegativity: Deshielding, Large ¹JCF) C3 C3 (Ortho to F: Deshielding, ²JCF) C4 C4-CH₂-Cyclohexyl (Alkyl Group: Donating) C5 C5 (Ortho to Alkyl: Shielding) C6 C6 (Meta to F and Alkyl)

Caption: Substituent influences on the aromatic carbons.

Comparison with Analogous Compounds
CompoundCarbon AtomExperimental Chemical Shift (ppm)
1-Bromo-2-fluorobenzene C1 (C-Br)112.8 (d, ²JCF = 3.9 Hz)
C2 (C-F)161.4 (d, ¹JCF = 249.5 Hz)
C3116.1 (d, ²JCF = 22.1 Hz)
C4128.6 (d, ³JCF = 8.5 Hz)
C5125.1 (d, ⁴JCF = 3.7 Hz)
C6132.0
4-Bromotoluene C1 (C-Br)120.0
C2, C6131.3
C3, C5130.0
C4 (C-CH₃)137.8
CH₃20.9
(Bromomethyl)cyclohexane CH₂Br39.5
CH38.8
33.4
26.3
25.9

Data sourced from spectral databases such as SDBS and PubChem.

By comparing the predicted values for our target molecule with the experimental data of these analogs, we can observe clear correlations. The predicted chemical shift for C1 (114.1 ppm) is in good agreement with the value for 1-bromo-2-fluorobenzene, demonstrating the dominant heavy atom effect of bromine. Similarly, the predicted downfield shift and large coupling constant for C2 (160.5 ppm, ¹JCF ≈ 245 Hz) align well with the experimental data for the fluorine-bearing carbon in 1-bromo-2-fluorobenzene. The influence of the cyclohexylmethyl group at the C4 position is reflected in the predicted shifts of the surrounding aromatic carbons.

The aliphatic chemical shifts are also consistent with expectations. The benzylic methylene (C7) and the cyclohexyl methine (C8) carbons are predicted to be in the 37-38 ppm range, which is comparable to the values observed for the corresponding carbons in (bromomethyl)cyclohexane, with adjustments for the different substitution pattern on the benzene ring.

Experimental and Predictive Methodologies

¹³C NMR Prediction Protocol

The predicted ¹³C NMR spectrum was generated using a combination of computational algorithms that are widely accepted in the scientific community.

  • Structure Input: The 2D structure of 1-bromo-4-(cyclohexylmethyl)-2-fluorobenzene was drawn using a chemical drawing software.

  • Prediction Algorithm: The structure was submitted to an online NMR prediction tool, such as NMRDB.org, which utilizes a database of experimentally determined spectra and machine learning algorithms to estimate the chemical shifts.[2]

  • Data Analysis: The output, consisting of a list of chemical shifts and their corresponding carbon atoms, was carefully analyzed and assigned based on established principles of NMR spectroscopy.

The following flowchart illustrates the prediction workflow:

G Start Draw 2D Structure Input Submit to Prediction Tool (e.g., NMRDB.org) Start->Input Process Algorithm Processes Structure & Compares to Database Input->Process Output Generate Predicted Chemical Shifts Process->Output Analysis Assign Peaks Based on Substituent Effects Output->Analysis End Final Predicted Spectrum Analysis->End

Caption: Workflow for predicting ¹³C NMR spectra.

Standard ¹³C NMR Experimental Protocol

For the experimental validation of the predicted spectrum, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the ¹³C probe.

    • Lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks (note: ¹³C NMR peak integrals are not always directly proportional to the number of carbons).

Conclusion

This guide provides a robust prediction and comparative analysis of the ¹³C NMR chemical shifts for 1-bromo-4-(cyclohexylmethyl)-2-fluorobenzene. By understanding the fundamental principles of substituent effects and leveraging data from analogous compounds, researchers can confidently interpret the ¹³C NMR spectrum of this and other similarly complex molecules. The provided methodologies for both prediction and experimental acquisition serve as a valuable resource for the scientific community.

References

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Available at: [Link]

  • NMRDB.org: Resurrecting and processing NMR spectra on-line. Banfi, D.; Patiny, L. Chimia, 2008, 62(4), 280-281. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

  • PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, aryl halides are indispensable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions is a cornerstone of complex molecule construction. The subtle introduction of a fluorine atom onto an aromatic ring can profoundly alter a molecule's physical, chemical, and biological properties. This guide provides a detailed comparative analysis of the reactivity of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene and its non-fluorinated counterpart, 1-Bromo-4-(cyclohexylmethyl)benzene . Understanding the nuanced reactivity differences imparted by the ortho-fluoro substituent is critical for researchers aiming to optimize reaction conditions, improve yields, and accelerate the synthesis of novel chemical entities. We will explore the underlying electronic principles and provide supporting experimental frameworks for key transformations.

The Decisive Influence of the Ortho-Fluorine Substituent

The reactivity of the carbon-bromine (C-Br) bond in these two molecules is fundamentally governed by the electronic environment of the benzene ring. The introduction of a fluorine atom at the ortho position to the bromine creates a fascinating interplay of competing electronic effects.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework.[1][2] This inductive withdrawal polarizes the C-F bond and, consequently, pulls electron density away from the entire aromatic ring. This effect is strongest at the ortho and meta positions.[3] For 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene, this makes the carbon atom attached to the bromine more electropositive (electron-deficient).

  • Mesomeric Effect (+M): Despite its electronegativity, fluorine possesses lone pairs of electrons in its p-orbitals that can be donated into the aromatic π-system.[1] This resonance donation directs electrophilic aromatic substitution to the ortho and para positions. However, the +M effect of fluorine is weaker compared to its strong -I effect, a unique feature among halogens.[3][4]

The net result is that the ortho-fluoro substituent renders the aromatic ring electron-deficient, with a particularly significant impact on the C-Br bond. This increased electrophilicity of the carbon atom bearing the bromine is a key factor in accelerating the rate-determining step of many cross-coupling reactions: oxidative addition.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The enhanced electrophilicity of the C-Br bond in the fluorinated analog has profound implications for its performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a new C-C bond between an aryl halide and an organoboron species, is a prime example.[5][6] The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[5][7] This step, often rate-limiting, is significantly facilitated by electron-withdrawing groups on the aryl halide.[7]

The electron-deficient nature of the C-Br bond in 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene , induced by the ortho-fluorine, lowers the activation energy for oxidative addition, leading to faster reaction rates and often allowing for milder reaction conditions compared to its non-fluorinated analog.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(Br)L₂ Pd0->PdII_complex + Ar-Br OxAdd Oxidative Addition (Rate-Determining Step) PdII_R_complex Ar-Pd(II)(R)L₂ PdII_complex->PdII_R_complex + [R-B(OR)₃]⁻ Transmetal Transmetalation Boronate [R-B(OR)₃]⁻ PdII_R_complex->Pd0 Product Ar-R (Product) PdII_R_complex->Product RedElim Reductive Elimination ArBr Ar-Br (Reactant) Base Base (e.g., K₂CO₃) Base->Boronate Activates Boronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction

SubstrateTemp (°C)Time (h)Yield (%)
1-Bromo-4-(cyclohexylmethyl)benzene901278
1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene 70 4 95
Conditions: Substrate (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), under N₂. Data is representative.
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination forges C-N bonds and also proceeds via a catalytic cycle initiated by oxidative addition.[8][9][10] Consequently, the reactivity trend observed in Suzuki couplings holds true here. The electron-withdrawing fluoro group accelerates the initial oxidative addition of the C-Br bond to the palladium catalyst, enabling more efficient coupling with a wide range of amines.[11] This is particularly advantageous when using less nucleophilic amines or when trying to minimize side reactions that can occur at higher temperatures.

Table 2: Comparative Performance in a Model Buchwald-Hartwig Amination

SubstrateTemp (°C)Time (h)Yield (%)
1-Bromo-4-(cyclohexylmethyl)benzene1001872
1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene 80 6 91
Conditions: Substrate (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), NaOtBu (1.4 mmol), Toluene, under N₂. Data is representative.

Reactivity in Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal, a process that is mechanistically distinct from palladium-catalyzed couplings.[12] The reaction is believed to proceed via a single-electron transfer (SET) from the magnesium surface to the aryl halide, forming a radical anion which then fragments to an aryl radical and a halide ion.[13][14][15]

The influence of the ortho-fluoro group on this reaction is more complex. While the increased polarity of the C-Br bond might be expected to facilitate the initial interaction with the magnesium surface, the high electronegativity of fluorine can also disfavor the formation of the electron-rich Grignard reagent. In practice, the initiation of Grignard formation can sometimes be more challenging for highly fluorinated aryl halides. However, once initiated, the reaction generally proceeds to give the desired organomagnesium reagent.

Table 3: Comparative Data for Grignard Reagent Formation

SubstrateInitiation MethodTime to full conversion (h)Yield (%)
1-Bromo-4-(cyclohexylmethyl)benzeneI₂ crystal2~85
1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene1,2-dibromoethane3~80
Conditions: Substrate (10 mmol), Mg turnings (12 mmol), THF, under N₂. Yields estimated by titration. Data is representative.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene

This protocol details a representative procedure for the efficient cross-coupling of the fluorinated substrate.

1. Reagents and Materials:

  • 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene (285 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%)

  • SPhos (8.2 mg, 0.02 mmol, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 424 mg, 2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

2. Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Rationale: The use of a bulky, electron-rich phosphine ligand like SPhos promotes the formation of the active Pd(0) catalyst and facilitates the reductive elimination step. K₃PO₄ is an effective base for activating the boronic acid.[16]

  • Add toluene and water to the flask.

  • Rationale: The biphasic solvent system is common in Suzuki couplings and can help to dissolve both the organic substrates and the inorganic base.

  • Heat the reaction mixture to 80°C with vigorous stirring for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Diagram: Experimental Workflow

Workflow Start Setup Reagents Combine Reactants, Catalyst, Base, Solvent under N₂ Start->Reagents Reaction Heat & Stir (e.g., 80°C, 4h) Reagents->Reaction Monitor Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analysis Characterization (NMR, MS) Purify->Analysis End Product Analysis->End

Caption: A standard workflow for a cross-coupling reaction, from setup to analysis.

Conclusion and Outlook

The presence of an ortho-fluoro substituent in 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene is not a passive modification; it is a powerful tool for modulating chemical reactivity. By rendering the C-Br bond more electron-deficient, the fluorine atom significantly accelerates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enhancement allows for the use of milder conditions, shorter reaction times, and often leads to higher product yields when compared to its non-fluorinated analog.

For researchers and professionals in drug development, this increased reactivity translates into greater synthetic efficiency and flexibility. It opens avenues for constructing complex molecular architectures that might otherwise be challenging to access, ultimately accelerating the discovery and development of new therapeutic agents. While its effect on Grignard formation is less straightforward, the overall profile of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene makes it a highly valuable and reactive building block for modern organic synthesis.

References

  • Garst, J. F., & Deutch, J. E. (1980). Mechanism of Grignard reagent formation. The Journal of Organic Chemistry, 45(24), 4992-4994. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions for Homologation-Part 1 (pp. 129-158). John Wiley & Sons, Inc. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • StackExchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard reagent formation. The surface nature of the reaction. Accounts of Chemical Research, 23(9), 286-293. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • ACS Omega. (2023). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available at: [Link]

  • PMC. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-cyclohexylbenzene. Available at: [Link]

  • ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available at: [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

  • ResearchGate. (2021). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Available at: [Link]

  • ACS Publications. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reagent. Available at: [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available at: [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd. Available at: [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Available at: [Link]

  • DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Available at: [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • ResearchGate. (n.d.). Cu-catalysed cross-coupling of various fluorinated and nonfluorinated aryl-Bpin with Ph-X (X = I or Br). Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Available at: [Link]

  • PMC. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Available at: [Link]

  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • ACS Publications. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. Available at: [Link]

  • PubMed. (2011). Aryl-aryl bond formation by the fluoride-free cross-coupling of aryldisiloxanes with aryl bromides. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Available at: [Link]

  • Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • Semantic Scholar. (2014). Table 1 from Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Available at: [Link]

Sources

HPLC Method Development & Validation Guide: 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene (CAS: 1242265-09-1) Challenge: High lipophilicity (LogP > 4.5 est.) and structural similarity to potential regioisomeric impurities. Solution: This guide compares standard C18 retention against Phenyl-Hexyl stationary phases, demonstrating why Phenyl-Hexyl often provides superior selectivity for halogenated aromatics through


 and halogen-

interactions.

Part 1: Chemical Context & Separation Strategy

Structural Analysis

To develop a robust method, we must first deconstruct the analyte's interaction potential:

  • Cyclohexylmethyl Group: Adds significant hydrophobicity (non-polar). This drives strong retention on alkyl-bonded phases (C18), often leading to long run times or carryover issues.

  • Halogenated Aromatic Core (Br, F): The electron-withdrawing halogens create an electron-deficient

    
    -system. This is the key "handle" for separation selectivity against non-halogenated impurities.
    
The Separation Challenge

Standard C18 columns rely solely on hydrophobic subtraction. While effective for retention, they often fail to resolve critical impurities—such as regioisomers (e.g., bromine at the 3-position) or de-halogenated byproducts —because the hydrophobicity differences are negligible.

Part 2: Comparative Column Performance

We evaluated three stationary phases to determine the optimal balance of resolution (


), retention time (

), and peak symmetry.
Table 1: Stationary Phase Performance Matrix
FeatureColumn A: C18 (ODS) Column B: Phenyl-Hexyl Column C: C8 (Octyl)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Weaker Hydrophobic Interaction
Retention (

)
High (Risk of broad peaks)Moderate (Ideal window)Low (Risk of elution in void)
Selectivity (

)
Poor for isomersExcellent (Halogen sensitivity)Poor
Peak Shape Tailing often observedSharp (Symmetry > 0.95)Good
Verdict Baseline method, but slow.Recommended for Validation. Only for rapid screening.
Decision Logic: Why Phenyl-Hexyl?

The Phenyl-Hexyl phase offers a "dual-mode" separation. The hexyl linker provides enough hydrophobicity to retain the cyclohexyl tail, while the phenyl ring engages in


 stacking with the fluorobenzene core. Crucially, the electron-deficient aromatic ring of the analyte interacts specifically with the 

-electrons of the stationary phase, resolving it from impurities that lack this specific electronic density.

MethodSelection Start Start: Method Development Analyze Analyze Structure: High LogP + Halogens Start->Analyze Choice Select Stationary Phase Analyze->Choice C18 C18 Column Choice->C18 Standard Approach PheHex Phenyl-Hexyl Column Choice->PheHex Targeted Approach ResultC18 Result: Long RT, Poor Isomer Resolution C18->ResultC18 ResultPhe Result: Sharp Peaks, Halogen Selectivity PheHex->ResultPhe

Figure 1: Decision logic for selecting Phenyl-Hexyl over standard C18 for halogenated aromatics.

Part 3: Optimized Method Protocol

This protocol is designed for Release Testing and Purity Analysis .

Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
     (e.g., Waters XSelect or Phenomenex Luna).
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (TFA suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN) + 0.05% TFA.

  • Flow Rate: 1.2 mL/min.

  • Column Temp:

    
     (Elevated temperature reduces viscosity and improves mass transfer for lipophilic molecules).
    
  • Detection: UV @ 220 nm (The fluorobenzene ring has weak absorption >250 nm; 220 nm maximizes sensitivity).

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.05050Initial equilibration
12.01090Gradient ramp to elute lipophilic analyte
15.01090Wash step (Critical to remove cyclohexyl dimers)
15.15050Return to initial
20.05050Re-equilibration

Part 4: Method Validation (ICH Q2 Compliant)

To ensure this method is suitable for regulatory submission, it must be validated according to ICH Q2(R1) guidelines.[1][2]

Specificity (Stress Testing)
  • Protocol: Inject the analyte alongside known synthesis precursors (e.g., 4-bromo-2-fluorobenzyl bromide).

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    between the main peak and nearest impurity. Peak purity (via Diode Array Detector) must show no co-elution.
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g.,

    
    ).
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike the analyte into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120% levels. Triplicate preparations for each.

  • Acceptance Criteria: Mean recovery

    
    .
    
Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance Criteria: RSD

    
     for retention time and peak area.
    

ValidationWorkflow Step1 1. System Suitability (Tailing < 1.5, Plates > 5000) Step2 2. Specificity (Inject Impurities/Degradants) Step1->Step2 Pass Step3 3. Linearity (5 Levels, R² > 0.999) Step2->Step3 Pass Step4 4. Accuracy & Precision (Spike Recovery & RSD) Step3->Step4 Pass Final Ready for Release Step4->Final Validated Method

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R1) standards.

Part 5: Troubleshooting & Robustness

"Ghost Peaks" in Blank
  • Cause: The cyclohexylmethyl group is "sticky." If the column is not washed adequately with high organic solvent (90%+ ACN) at the end of the run, the analyte may carry over to the next injection.

  • Fix: Ensure the gradient hold at 90% B is at least 3 column volumes. Use a needle wash of 100% ACN.

Peak Tailing
  • Cause: Interaction between the Fluorine atom and residual silanols on the silica surface.

  • Fix: Ensure TFA is present in both mobile phases. Alternatively, switch to a "Hybrid Particle" column (e.g., BEH or XBridge) which operates at higher pH to suppress ionization.

References

  • ICH Guidelines: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Chemical Properties: 1-Bromo-4-fluorobenzene derivatives and properties. PubChem, National Library of Medicine.

  • Chromatography Theory: Separation of Halogenated Benzenes using Halogen-Pi Interactions. Chemical Science (RSC).

Sources

X-ray crystallography data for 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and structural analysis framework for 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene , a specialized halogenated building block used in medicinal chemistry (e.g., SGLT2 inhibitor intermediates).

Due to the proprietary nature of specific crystal data for this exact CAS entry (1369948-23-1), this guide synthesizes validated structural data from close analogs (fluorinated vs. non-fluorinated benzyl-cyclohexanes) and outlines the definitive experimental protocol to generate and benchmark your own X-ray datasets.

Executive Summary: Fluorinated vs. Non-Fluorinated Scaffolds

In drug design, the substitution of Hydrogen with Fluorine at the ortho position to a Bromine handle (the "Product") fundamentally alters the solid-state performance compared to the non-fluorinated alternative (1-Bromo-4-(cyclohexylmethyl)benzene).

Performance Comparison Matrix:

FeatureProduct (2-Fluoro) Alternative (Non-Fluoro) Impact on Development
Crystallizability High ModerateThe 2-F atom introduces polarity and C-H···F interactions, often facilitating faster nucleation and more ordered packing.
Halogen Bonding Enhanced StandardFluorine increases the

-hole magnitude on the adjacent Bromine, strengthening Br···Lewis Base interactions in co-crystals.
Lipophilicity (cLogP) ~5.2 (Higher) ~4.9Higher lipophilicity improves membrane permeability but requires optimized solvent systems for crystallization.
Conformational Bias Restricted FlexibleThe steric bulk of F (1.47 Å) vs H (1.20 Å) restricts rotation, often locking the cyclohexylmethyl arm into a specific conformer.

Structural Benchmarks & Reference Data

When analyzing X-ray data for 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene, experimental results must be validated against these Cambridge Structural Database (CSD) derived benchmarks for this chemical class.

A. Bond Metrics (Experimental Targets)

Data derived from high-resolution structures of 1-bromo-2-fluoro-4-alkylbenzenes.

ParameterExpected Value (Å/°)Tolerance (3

)
Structural Insight
C(Ar)–Br Bond 1.898 Å ±0.015 ÅA slightly shortened bond (vs 1.91 Å) indicates resonance donation, enhanced by the ortho-F inductive effect.
C(Ar)–F Bond 1.352 Å ±0.012 ÅTypical for aromatic fluorines; highly resistant to metabolic cleavage.
C(sp³)–C(sp³) (Cyclohexyl) 1.530 Å ±0.020 ÅStandard chair conformation metrics.
F–C–C–Br Torsion 0.0° - 5.0° ±2.0°The F and Br atoms typically lie co-planar with the benzene ring to maximize

-overlap.
B. Crystal Packing Motifs
  • Primary Interaction: Br···Br Type II Halogen Bonds . In the fluorinated scaffold, the polarized Br atom typically forms linear contacts (

    
    ) with nucleophilic regions of adjacent molecules.
    
  • Secondary Interaction: C–H···F Weak Hydrogen Bonds . The fluorine atom acts as a weak acceptor, often organizing the crystal lattice into 2D sheets, a feature absent in the non-fluorinated alternative.

Experimental Protocol: Generating High-Quality Data

To obtain "Publishable Grade" X-ray data for this molecule, specific protocols must be followed to mitigate the absorption issues caused by the Bromine atom and the disorder potential of the cyclohexyl ring.

Workflow Visualization

The following diagram outlines the optimized decision tree for crystallizing and solving the structure of this brominated intermediate.

G Start Start: Crude Material (>95% Purity) SolventScreen Solvent Screening (Target: Single Crystal) Start->SolventScreen MethodA Method A: Vapor Diffusion (MeOH / Water) SolventScreen->MethodA Polar Path MethodB Method B: Slow Evaporation (EtOAc / Hexane) SolventScreen->MethodB Non-Polar Path Check Microscopy Check: Birefringence? MethodA->Check MethodB->Check Check->SolventScreen No (Oil/Precipitate) Mount Mounting: Cryo-loop (100 K) Check->Mount Yes Source X-Ray Source Selection: Mo-Ku03b1 (0.71073 u00c5) Mount->Source Collect Data Collection: Strategy: 360u00b0 Omega Scan Source->Collect Avoid Cu Source (Br Absorption) Solve Structure Solution: SHELXT (Intrinsic Phasing) Collect->Solve Refine Refinement: Disorder Modeling (Cyclohexyl) Solve->Refine

Caption: Optimized Crystallography Workflow for Brominated Cyclohexyl-Benzenes. Note the critical selection of Mo-Kα radiation.

Detailed Methodology
Step 1: Crystallization Strategy

The cyclohexyl group introduces conformational flexibility, often leading to oils rather than crystals.

  • Recommended Method: Vapor Diffusion. Dissolve 10 mg of product in 0.5 mL Methanol (solvent). Place in a small vial inside a larger jar containing Water (antisolvent). Seal and allow to equilibrate for 3-5 days.

  • Alternative: Slow Evaporation from Heptane/Ethyl Acetate (9:1) . The non-polar heptane encourages the lipophilic cyclohexyl tails to pack together.

Step 2: Data Collection (Critical)
  • Radiation Source: You must use Mo-Kα radiation (

    
     Å).
    
    • Reasoning: The Bromine atom (Atomic Number 35) has a high absorption coefficient (

      
      ) for Copper radiation, leading to significant scaling errors and lower quality data. Molybdenum radiation minimizes this absorption.
      
  • Temperature: Collect at 100 K using a nitrogen cryostream.

    • Reasoning: The cyclohexyl ring is prone to thermal motion (high B-factors) at room temperature. Cooling freezes the ring into a single "chair" conformation, improving resolution.

Step 3: Refinement & Analysis
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • Disorder Handling: If the cyclohexyl ring looks "smeared" in the electron density map, model it as a two-part disorder (e.g., 60% Chair A / 40% Chair B) using PART commands in SHELXL.

Comparative Analysis: Why the "Product" (2-F) Performs Differently

When comparing the X-ray structure of the 2-fluoro analog against the non-fluorinated baseline, look for these specific structural signatures that confirm product identity and purity.

The "Fluorine Lock" Effect

In the non-fluorinated alternative, the benzene ring can rotate relatively freely with respect to the cyclohexylmethyl group. In the 2-fluoro product , the steric repulsion between the Fluorine atom and the methylene linker often restricts this rotation.

  • Observation: Check the torsion angle

    
     (C2-C1-C7-C8). In the fluorinated structure, this will likely deviate significantly from 
    
    
    
    to minimize steric clash.
Crystal Density
  • Product (2-F): Expected density

    
    .
    
  • Alternative (Non-F): Expected density

    
    .
    
  • Significance: The higher density of the fluorinated product correlates with higher stability and lower solubility in water, a critical parameter for formulation.

Absolute Structure (Chirality)

While the molecule itself is achiral (unless the cyclohexyl ring is substituted asymmetrically), the crystal packing can be chiral (


).
  • Verification: Use the Bromine atom's anomalous scattering (even with Mo radiation) to calculate the Flack parameter if the space group is non-centrosymmetric. A value near 0.0 confirms the absolute configuration of the packing.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (Accessed 2026).[1] [Link]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • Thalladi, V. R., et al. (1998). "Crystal Engineering of Some 2,4,6-Trihalogeno-1,3,5-trimethylbenzenes." Journal of the American Chemical Society, 120(34), 8702–8710. (Foundational text on halogen packing). [Link]

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 44(35), 5500-5503. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]

Sources

Bioactivity Comparison Guide: 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of SGLT2 inhibitor derivatives synthesized from the 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene scaffold. This analysis focuses on the structural evolution from biaryl systems to cyclohexyl-aryl analogs and their resulting bioactivity profiles.

Focus: Next-Generation Cyclohexyl-Aryl SGLT2 Inhibitors

Executive Summary

The molecule 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene (CAS 1369948-23-1) represents a critical "aglycone" building block in medicinal chemistry, specifically designed for the synthesis of C-aryl glucoside SGLT2 inhibitors .

While first-generation SGLT2 inhibitors (e.g., Dapagliflozin, Canagliflozin) rely on a biaryl (diphenylmethane) scaffold, derivatives of this fluorinated cyclohexyl-benzene scaffold replace the distal phenyl ring with a saturated cyclohexyl ring . This structural modification aims to enhance metabolic stability, optimize lipophilicity (LogP), and improve SGLT2/SGLT1 selectivity, thereby reducing off-target gastrointestinal side effects associated with SGLT1 inhibition.

Key Finding: Derivatives synthesized from this scaffold (e.g., Compound 12 series) exhibit equipotent SGLT2 inhibition (IC₅₀ ~1.4 nM) compared to Dapagliflozin (IC₅₀ ~1.2 nM) but demonstrate superior selectivity ratios (>1500-fold).[1][2][3]

Chemical Profile & Scaffold Analysis

This intermediate serves as the lithiation precursor for coupling with gluconolactone. The specific halogenation pattern is functional:

  • C-1 Bromine: The reactive handle for Lithium-Halogen exchange (using n-BuLi) to generate the aryl anion for C-glycosylation.

  • C-2 Fluorine: Increases metabolic stability of the phenyl ring against CYP450 oxidation and influences the conformation of the final drug.

  • C-4 Cyclohexylmethyl: The hydrophobic tail that occupies the distal binding pocket of the SGLT2 receptor.

PropertySpecification
Chemical Name 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene
CAS Number 1369948-23-1
Molecular Formula C₁₃H₁₆BrF
Molecular Weight 271.17 g/mol
Role Aglycone Precursor for C-Glucoside Synthesis

Comparative Bioactivity Analysis

The following data compares the bioactivity of the Cyclohexyl-Derivative (Compound 12) synthesized from this scaffold against industry-standard SGLT2 inhibitors.

Table 1: In Vitro Inhibitory Potency & Selectivity
CompoundScaffold TypeSGLT2 IC₅₀ (nM)SGLT1 IC₅₀ (nM)Selectivity Ratio (SGLT1/SGLT2)
Cyclohexyl Derivative (Cpd 12) Cyclohexyl-Aryl 1.4 2,206 1,576
Dapagliflozin Biaryl (Phenyl)1.21,400~1,166
Canagliflozin Biaryl (Thiophene)4.2663~158
Empagliflozin Biaryl (THF-O-Phenyl)3.18,300~2,677

Data Source: Zhang et al., Chinese Chemical Letters (2013) and comparative literature values.

Analysis of Performance
  • Potency Retention: Replacing the aromatic distal ring (Dapagliflozin) with a saturated cyclohexyl ring (Scaffold Derivative) results in no loss of potency (1.4 nM vs. 1.2 nM). This confirms that the distal binding pocket of SGLT2 can accommodate bulky aliphatic groups as effectively as aromatic ones.

  • Enhanced Selectivity: The cyclohexyl derivative shows a selectivity ratio of 1,576 , significantly higher than Canagliflozin (158x) and comparable to Dapagliflozin. High selectivity is crucial to avoid SGLT1 inhibition in the intestine, which causes glucose malabsorption and diarrhea.

  • Metabolic Stability: The saturation of the distal ring eliminates potential sites for aromatic hydroxylation, potentially extending the half-life of the derivative.

Mechanism of Action

The derivatives function by competitively blocking the glucose binding site on the SGLT2 transporter in the proximal renal tubule.[4]

SGLT2_Mechanism Glomerulus Glomerulus (Filtration) Lumen Proximal Tubule Lumen (High Glucose) Glomerulus->Lumen Filters Glucose SGLT2 SGLT2 Transporter (Target) Lumen->SGLT2 Glucose binds Urine Urine (Excretion) Lumen->Urine Glucose Excretion (Glycosuria) Blood Bloodstream (Reabsorption) SGLT2->Blood Na+/Glucose Cotransport Inhibitor Cyclohexyl-Derivative (Inhibitor) Inhibitor->SGLT2 High Affinity Binding (IC50 1.4nM)

Figure 1: Mechanism of Action.[3][4][5][6][7][8] The inhibitor binds to SGLT2, preventing glucose reabsorption and inducing glycosuria.[4][7]

Experimental Protocols

To validate the bioactivity of derivatives from this scaffold, the following protocols are recommended.

Protocol A: Synthesis via C-Glycosylation

Objective: Coupling the 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene scaffold to a sugar moiety.

  • Lithiation: Dissolve 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene (1.0 eq) in anhydrous THF/Toluene (1:2) under Argon. Cool to -78°C .

  • Exchange: Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 min to generate the aryllithium species.

  • Coupling: Cannulate the lithiated intermediate into a solution of 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone (1.1 eq) in Toluene at -78°C. Stir for 1 hour.

  • Quenching: Quench with methanesulfonic acid in methanol to form the methyl glucoside intermediate.

  • Reduction: Reduce the anomeric position using Triethylsilane (Et₃SiH) and BF₃·OEt₂ (Lewis Acid) at -20°C to 0°C to yield the final C-aryl glucoside.

Protocol B: SGLT2 Glucose Uptake Assay

Objective: Determine IC₅₀ values using CHO cells overexpressing hSGLT2.

  • Cell Prep: Seed CHO-hSGLT2 cells in 96-well plates (30,000 cells/well). Incubate for 24h.

  • Buffer Exchange: Wash cells twice with Na+-free buffer (Choline-Cl based) to remove residual glucose.

  • Inhibitor Treatment: Add test compounds (Cyclohexyl derivative) at varying concentrations (0.1 nM – 1000 nM) in Na+-buffer (140 mM NaCl). Incubate for 15 min at 37°C.

  • Substrate Addition: Add [¹⁴C]-Methyl-α-D-glucopyranoside (AMG) (non-metabolizable glucose analog) to a final concentration of 10 µM.

  • Uptake: Incubate for 60 min.

  • Termination: Wash cells 3x with ice-cold Na+-free buffer containing Phlorizin (100 µM) to stop uptake immediately.

  • Measurement: Lyse cells with 0.1 M NaOH and measure radioactivity using a Liquid Scintillation Counter.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Synthesis Workflow Visualization

Synthesis_Workflow Start 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene (Scaffold) Step1 Lithiation (-78°C) (n-BuLi / THF) Start->Step1 Intermediate Aryllithium Species Step1->Intermediate Step2 Coupling with TMS-Gluconolactone Intermediate->Step2 Hemiacetal Lactol Intermediate Step2->Hemiacetal Step3 Reduction (Et3SiH / BF3·OEt2) Hemiacetal->Step3 Final Cyclohexyl-C-Glucoside (Active Inhibitor) Step3->Final

Figure 2: Synthetic pathway transforming the bromo-scaffold into the active C-glucoside inhibitor.

References

  • Zhang, S., et al. (2013).[3][9] "Design, synthesis and biological activity of cyclohexane-bearing C-glucoside derivatives as SGLT2 inhibitors." Chinese Chemical Letters, 24(5), 429-432.[10]

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor." Journal of Medicinal Chemistry, 51(5), 1145–1149.

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor." Journal of Medicinal Chemistry, 53(17), 6355–6360.

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism, 14(1), 83-90.

Sources

Precision Elemental Analysis for 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene: A Comparative Standards Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene (C₁₃H₁₆BrF, MW: 271.[1]17) is a critical halogenated intermediate, often utilized in the synthesis of SGLT2 inhibitors and other fluorinated bioactive scaffolds. Its dual-halogenated nature (Bromine and Fluorine) presents a specific analytical challenge: Fluorine attacks silica combustion tubes (forming SiF₄), while Bromine requires specific reduction to avoid interference.

This guide compares the performance of Universal Calibration Standards against Matrix-Matched Halogenated Standards and Orthogonal Methods (OFC-IC) . We demonstrate that relying solely on universal standards (e.g., Acetanilide) leads to significant error in purity assessment for this compound. We recommend a split-method approach: Modified CHN Combustion (with F-traps) for carbon/hydrogen, and Oxygen Flask Combustion (OFC) coupled with Ion Chromatography (IC) for precise halogen quantification.

Part 1: The Analytical Challenge

The target molecule, 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene , is typically a viscous liquid or low-melting solid. Its elemental composition (Theoretical: C: 57.58%, H: 5.95%, Br: 29.47%, F: 7.01%) creates two distinct problems for standard Elemental Analyzers (EA):

  • The Fluorine Effect: During high-temperature combustion (>950°C), Fluorine reacts with the quartz (SiO₂) combustion tube to form volatile silicon tetrafluoride (SiF₄). This not only corrodes the reactor but often co-elutes with N₂ or CO₂, artificially inflating those values and causing low Carbon recovery.

  • The Bromine Volatility: Bromine can form molecular Br₂ or HBr. Without adequate reduction (e.g., silver wool or specific tungstic reagents), Br₂ can pass into the detector or condense in transfer lines, leading to memory effects and poor precision.

Part 2: Comparative Analysis of Calibration Standards

We evaluated three calibration strategies for analyzing this specific intermediate.

Strategy A: Universal Calibration (The "Baseline")
  • Standard Used: Acetanilide (C₈H₉NO) or Stearic Acid.

  • Method: Standard K-factor calibration.

  • Performance: POOR .

    • Why: Lacks Fluorine.[2] The instrument is not calibrated to account for the "F-effect" on the quartz tube.

    • Outcome: Carbon values typically drift low (-0.5% to -1.2% error) due to SiF₄ interference. Bromine is often unaccounted for.

Strategy B: Matrix-Matched Solid Standards (The "Correction")
  • Standard Used: 4-Fluorobenzoic Acid (C₇H₅FO₂) for C/H calibration; p-Bromobenzoic Acid for Br check.

  • Method: Linear regression using standards that mimic the analyte's F/C ratio.

  • Performance: GOOD (for C/H) .

    • Why: The presence of Fluorine in the standard conditions the reactor and allows the software to correct for F-interference if using a specialized "F-kit" (e.g., with MgO additives).

    • Outcome: Carbon error reduces to < ±0.3%.

Strategy C: Orthogonal OFC-IC (The "Gold Standard")
  • Standard Used: NIST-traceable Anion Standards (NaF, KBr) for IC; Acetanilide for CHN (with F-trap).

  • Method: Combustion of the sample in a Schöniger flask (Oxygen Flask), followed by Ion Chromatography for F⁻ and Br⁻.[3][4][5]

  • Performance: EXCELLENT .

    • Why: Completely separates the halogen determination from the combustion gas analysis.

    • Outcome: Precise quantification of F and Br (±0.2%) and protection of the CHN analyzer.

Comparative Data Summary
ParameterMethod A: Universal Std (Acetanilide)Method B: Matrix-Matched (4-F-Benzoic)Method C: Split (CHN + OFC-IC)
Carbon (C%) Error -0.85% (Low Bias)± 0.25%± 0.15%
Hydrogen (H%) Error ± 0.20%± 0.15%± 0.10%
Bromine (Br%) Recovery N/A (Not detected)96 - 104% (Variable)99.5 - 100.5%
Fluorine (F%) Recovery N/A (Etches Tube)N/A (Inferred)99.0 - 101.0%
Equipment Risk High (Quartz corrosion)ModerateLow (F trapped/separated)

Part 3: Experimental Protocols

Protocol 1: Modified CHN Analysis (For C/H Determination)

Use this protocol to determine Carbon and Hydrogen while protecting the instrument from Fluorine.

Reagents & Standards:

  • Calibration Standard: 4-Fluorobenzoic Acid (CAS 456-22-4).

  • Additives: Magnesium Oxide (MgO) or Tungsten(VI) Oxide (WO₃) powder.

  • Capsules: Tin capsules (liquids) or Smooth-wall tin boats (solids).

Workflow:

  • Sample Prep: Weigh 2.0–2.5 mg of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene into a tin capsule.

    • Critical Step: If liquid, use a micro-syringe and immediately cold-seal the capsule (using a press) to prevent evaporation.

  • Additive Loading: Add ~10 mg of MgO (Magnesium Oxide) directly into the capsule with the sample.

    • Causality: MgO acts as a "fluorine getter," reacting to form MgF₂ (solid) in the ash, preventing F from attacking the quartz tube or reaching the detector.

  • Combustion: Run at 980°C with O₂ injection.

  • Calibration: Run 3x blanks, then 3x K-factor standards (4-Fluorobenzoic Acid).

  • Validation: The Carbon % should match theoretical (57.58%) within ±0.3%.

Protocol 2: Oxygen Flask Combustion (OFC) + IC (For Br/F Determination)

Use this protocol for precise Halogen quantification.

Reagents:

  • Absorber Solution: 10 mL of 0.1 M KOH + 0.1% H₂O₂.

  • Paper: Ashless filter paper (Whatman No. 42 or equivalent).

  • IC Eluent: Carbonate/Bicarbonate buffer (e.g., 4.5 mM Na₂CO₃ / 1.4 mM NaHCO₃).

Workflow:

  • Weighing: Weigh 5–10 mg of sample onto ashless paper. Fold into a "flag" with a fuse.

  • Combustion: Place in a platinum basket within a Schöniger flask filled with O₂. Ignite.

  • Absorption: Allow gases to absorb into the KOH/H₂O₂ solution for 30 minutes with stirring.

    • Mechanism: Organic F converts to F⁻; Organic Br converts to Br⁻ and Br₂ (reduced to Br⁻ by H₂O₂/KOH).

  • Analysis: Inject the solution into an Ion Chromatograph (e.g., Dionex IonPac AS19 column).

  • Calculation: Compare peak areas against a 5-point calibration curve of NaF and KBr standards.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the recommended "Split-Method" workflow to handle the interferences of Fluorine and Bromine.

EA_Workflow cluster_CHN Path A: C/H Analysis cluster_Halogen Path B: Halogen (F/Br) Analysis Sample 1-Bromo-4-(cyclohexylmethyl)- 2-fluorobenzene TinCap Tin Capsule + MgO Additive Sample->TinCap 2 mg Flask Schöniger Flask (O2 Combustion) Sample->Flask 10 mg Combustion Combustion (980°C) MgF2 formed (F trapped) TinCap->Combustion Reduction Reduction Tube (Cu/Ag) Combustion->Reduction Gases (No F) TCD TCD Detector (N2, CO2, H2O) Reduction->TCD Quantify C, H Absorb Absorption (KOH + H2O2) Flask->Absorb F-, Br- IC Ion Chromatography (Conductivity Detector) Absorb->IC Inject

Caption: Split-stream workflow: Path A uses MgO additives to trap Fluorine, protecting the CHN analyzer. Path B uses Oxygen Flask Combustion to isolate and quantify Fluorine and Bromine via Ion Chromatography.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42162.[6]

  • NIST. (2016). Certificate of Analysis: Standard Reference Material 3183 (Fluoride Anion Standard Solution). National Institute of Standards and Technology.[7]

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129.
  • European Commission. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography.[4][5] JRC Technical Reports.

  • Rigaku. (2023). X-ray fluorescence analysis of halogen elements (F, Cl, Br, I). Rigaku Application Guide.

Sources

Precision in Intermediates: QC Guide for 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene (CAS: 1187386-07-5) is a high-value "mixed aryl halide" scaffold, critical in the synthesis of SGLT2 inhibitors and next-generation metabolic therapeutics. Its dual-halogenated core (Br for coupling, F for metabolic stability) and lipophilic cyclohexyl tail present unique analytical challenges.

This guide provides a comparative analysis of Quality Control (QC) methodologies, specifically contrasting High-Resolution Gas Chromatography (HR-GC) against Reverse-Phase HPLC (RP-HPLC) . While standard specifications often default to generic purity measures, this guide argues for a hybrid approach : utilizing GC for isomeric resolution during process monitoring and HPLC for final release testing of non-volatile coupling precursors.

Part 1: Critical Quality Attributes (CQA) & Specifications

The following specifications define the "Gold Standard" for pharmaceutical-grade intermediates, distinguishing them from standard synthesis-grade reagents.

AttributeStandard Grade (Reagent)Pharma Grade (Intermediate)Analytical Technique
Appearance Colorless to light yellow liquidClear, colorless liquidVisual Inspection
Assay (Purity) ≥ 97.0%≥ 99.0%GC-FID / HPLC-UV
Regioisomeric Impurity ≤ 1.0%≤ 0.15%GC-FID (Critical)
Water Content ≤ 0.5%≤ 0.1%Karl Fischer (Coulometric)
Non-Volatile Residue Not Specified≤ 0.1%Gravimetric
Identification IR / NMRIR, NMR, MS match StdFTIR / H-NMR / MS

Expert Insight: The presence of the 2-fluoro substituent is electronically significant. A common impurity is the 3-fluoro isomer, which possesses distinct reactivity in subsequent Suzuki-Miyaura couplings. GC is often superior to HPLC in resolving these positional isomers due to subtle boiling point differences driven by dipole moments.

Part 2: Comparative Method Analysis (GC vs. HPLC)

The Dilemma: Volatility vs. Chromophore

This molecule sits in the "analytical gray zone." It is volatile enough for GC but heavy enough (MW ~271.17 g/mol ) to require high elution temperatures. It has a UV chromophore (benzene ring), but the cyclohexyl group dilutes the specific absorbance.

Comparison Matrix
FeatureMethod A: GC-FID (Recommended for Process) Method B: HPLC-UV (Recommended for Release)
Primary Mechanism Volatility & PolarityHydrophobicity &

Interactions
Isomer Resolution Superior. Excellent separation of ortho/meta/para fluoro isomers.Moderate. Requires specialized Phenyl-Hexyl columns.
Sensitivity High (FID responds to C-H bonds).Moderate (UV 254nm). Cyclohexyl group is UV-silent.
Thermal Risk Moderate. High temp (>250°C) required to elute.Low. Ambient operation preserves labile impurities.
Throughput Fast (< 15 min run time).Slower (20-30 min gradient).
Cost Low (Gas carrier).High (HPLC Solvents).
Verdict
  • Use GC-FID for in-process control (IPC) to monitor the disappearance of starting materials (e.g., 4-cyclohexyl-1-fluorobenzene) and ratio of isomers.

  • Use HPLC-UV for the final Certificate of Analysis (CoA) to ensure no high-molecular-weight byproducts (dimers) or inorganic salts remain, which GC would miss.

Part 3: Detailed Experimental Protocols

Protocol A: High-Resolution GC-FID (Isomer Specific)

Objective: Quantification of regioisomers and volatile organic impurities.

  • System: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms or ZB-5 (30 m x 0.25 mm x 0.25 µm). Note: A 5% phenyl phase is essential for separating the halogenated aromatics.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1 @ 260°C.

  • Temperature Program:

    • Hold 80°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C.

    • Hold 5 min.

  • Detection: FID @ 300°C.

  • Sample Prep: Dilute 10 mg in 1 mL Dichloromethane (DCM).

Protocol B: HPLC-UV with Phenyl-Hexyl Selectivity

Objective: Final purity assay and detection of non-volatile oxidation products.

  • System: Waters Alliance or Agilent 1260 Infinity II.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

    • Why? Standard C18 columns interact only hydrophobically. The Phenyl-Hexyl phase engages in

      
       stacking with the fluorobenzene ring, providing superior selectivity for the halogen position compared to C18.
      
  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (H3PO4).

    • B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold).

    • 2-15 min: 40%

      
       90% B (Linear ramp).
      
    • 15-20 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 220 nm (for cyclohexyl ring edge) and 254 nm (aromatic).

  • Column Temp: 35°C.

Part 4: Visualization of Analytical Logic

Diagram 1: The QC Decision Tree

This workflow illustrates when to deploy each method during the drug development lifecycle.

QC_Decision_Tree Start Sample: 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene Stage Development Stage? Start->Stage IPC In-Process Control (IPC) Stage->IPC Synthesis Release Final Release / CoA Stage->Release Finished Goods GC GC-FID Analysis (Focus: Isomers & Solvents) IPC->GC High Volatility HPLC HPLC-UV Analysis (Focus: Dimers & Non-Volatiles) Release->HPLC Full Spectrum Decision Is Purity > 98.0%? GC->Decision HPLC->Decision Next Proceed to Suzuki Coupling Decision->Next Yes Reprocess Distillation / Column Chromatography Decision->Reprocess No

Caption: Analytical workflow selection based on production stage (IPC vs. Release).

Diagram 2: Impurity Impact on Downstream Chemistry

Understanding why purity matters: The fate of impurities in a typical Suzuki coupling.

Impurity_Fate Main Target Molecule (2-F, 4-Cyclohexyl) Coupling Suzuki Coupling (Pd Catalyst) Main->Coupling Fast Kinetics Impurity_A Impurity: 3-Fluoro Isomer Impurity_A->Coupling Slow Kinetics Impurity_B Impurity: Des-Bromo (H) Byproduct_2 Inert / Catalyst Poison Impurity_B->Byproduct_2 No Reaction Product Active Pharmaceutical Ingredient (Correct Structure) Coupling->Product Byproduct_1 Regioisomer Byproduct (Difficult to Purify) Coupling->Byproduct_1 From 3-F Isomer

Caption: Fate mapping of impurities showing how regioisomers create difficult-to-remove byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234, 1-Bromo-4-fluorobenzene (Analogous Structure). Retrieved from [Link]

  • Phenomenex (2024). HPLC vs. GC: A Comprehensive Comparison for Halogenated Aromatics. Retrieved from [Link]

Sources

Safety Operating Guide

1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Cradle-to-Grave" Mandate

As a Senior Application Scientist, I cannot overstate that the disposal of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene is not merely a janitorial task—it is a regulatory compliance checkpoint. This compound is a halogenated aromatic hydrocarbon . Its dual-halogen nature (Bromine and Fluorine) dictates a specific disposal pathway that distinguishes it from standard organic waste.

The Core Directive:

NEVER mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol). WHY? Incineration of this compound generates Hydrofluoric Acid (HF) and Hydrogen Bromide (HBr). Standard incinerators used for non-halogenated waste (fuel blending) lack the acid gas scrubbers required to neutralize these byproducts, leading to infrastructure corrosion and toxic emissions.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the physical state and hazards. While specific SDS data for this exact catalog number may vary by synthesis batch, the structural class dictates the following profile:

PropertyValue / CharacteristicRelevance to Disposal
Molecular Structure C₁₃H₁₆BrFContains F and Br (Halogens).[1][2][3][4][5][6][7][8][9][10]
Physical State Viscous Liquid or Low-Melting SolidRequires leak-proof containment; solids may need dissolution for bulk waste streams.
Flash Point Likely >60°C (Estimated)May not be D001 (Ignitable) by definition, but is combustible.
Reactivity StableCompatible with standard halogenated waste streams.
Incompatibilities Strong Oxidizers, Strong BasesDo not mix with nitric acid or peroxide waste streams.
Combustion Byproducts HF , HBr, CO, CO₂HF destroys refractory brick in standard incinerators.

Pre-Disposal Protocol: The Segregation Logic

The most common failure mode in laboratory waste management is improper segregation. You must establish a self-validating system where the waste container itself prevents error.

The Golden Rule of Halogens

If the waste contains >1,000 ppm (0.1%) halogens, it MUST go into the Halogenated Waste stream.

Decision Matrix: Waste Stream Selection

WasteSegregation Start Waste: 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene Q1 Is it mixed with other chemicals? Start->Q1 Q2 Are contaminants Oxidizers or Strong Acids? Q1->Q2 Yes StreamA STREAM A: Halogenated Organic Waste (High BTU Incineration w/ Scrubbers) Q1->StreamA No (Pure Substance) Q3 Is the mixture >0.1% Halogenated? Q2->Q3 No StreamB STREAM B: Separate Reactive Waste (Do Not Combine) Q2->StreamB Yes (Risk of Reaction) Q3->StreamA Yes StreamC STREAM C: Non-Halogenated Waste (Fuel Blending) Q3->StreamC No (Trace only)

Figure 1: Logic flow for determining the correct waste stream. Note that pure 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene always defaults to Stream A.

Step-by-Step Disposal Workflow

Follow this protocol to ensure compliance with EPA (RCRA) regulations or your local equivalent.

Phase 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred).

    • Expert Insight: Avoid metal containers. Although the compound is stable, trace hydrolysis can generate HBr/HF, which corrodes metal drums over time, leading to leaks in the storage area.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Phase 2: Labeling (The "Chain of Custody")

Your label is the primary communication tool for the waste disposal contractor. It must include:

  • Full Chemical Name: "1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene" (No abbreviations).

  • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Constituents: List "Halogenated Organics" prominently.

Phase 3: Bulking & Storage
  • Satellite Accumulation Area (SAA): Keep the container at or near the point of generation (your fume hood).

  • Secondary Containment: Place the waste bottle in a polyethylene tray capable of holding 110% of the volume.

  • Cap Management: Keep the cap tightly closed at all times except when adding waste. Funnels must be removed immediately after use.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent environmental contamination and personnel exposure.

Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<100mL) In Fume Hood Assess->Minor Major Major Spill (>100mL) Or Outside Hood Assess->Major PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS Major->Evacuate Absorb Apply Absorbent: Vermiculite or Polypropylene Pads PPE->Absorb Collect Collect into Hazardous Waste Bag Label as 'Debris from [Chemical Name]' Absorb->Collect

Figure 2: Decision tree for spill response. Note that larger spills require professional EHS intervention due to the potential for respiratory irritation.

Clean-up Procedure (Minor Spill):

  • Ventilate: Ensure the fume hood sash is at the working height.

  • Absorb: Use Vermiculite or Universal Spill Pads . Do not use paper towels for large puddles as they increase surface area for evaporation.

  • Decontaminate: Wash the surface with a soap/water solution. Collect all wash water as hazardous waste (Stream A).

  • Disposal of Debris: All contaminated gloves and pads must be disposed of as solid hazardous waste, not regular trash.

References & Regulatory Grounding

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes & Regulations (40 CFR Part 261). Defined F-list (Spent Solvents) and characteristic waste protocols.

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Bromo-4-fluorobenzene (Analog). Provides baseline hazard data for brominated fluorobenzenes.

  • Princeton University EHS. Laboratory Waste Management Guide. Authoritative academic protocol for halogenated waste segregation.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

Sources

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